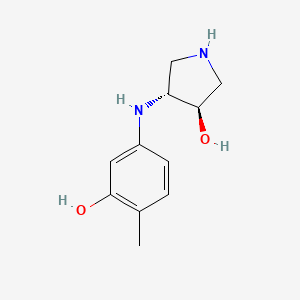
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a hydroxy group and an amino group attached to a hydroxy-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methylbenzaldehyde and ®-pyrrolidine-3-ol.
Formation of Schiff Base: The aldehyde group of 3-hydroxy-4-methylbenzaldehyde reacts with the amino group of ®-pyrrolidine-3-ol to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to modify the functional groups, using agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully reduced amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-((3-Hydroxyphenyl)amino)pyrrolidin-3-ol: Lacks the methyl group on the phenyl ring.
(3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Lacks the hydroxy group on the phenyl ring.
Uniqueness
Structural Features: The presence of both hydroxy and methyl groups on the phenyl ring provides unique steric and electronic properties.
Reactivity: The combination of functional groups allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3R,4R)-4-(3-hydroxy-4-methylanilino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c1-7-2-3-8(4-10(7)14)13-9-5-12-6-11(9)15/h2-4,9,11-15H,5-6H2,1H3/t9-,11-/m1/s1 |
InChI Key |
SIVANCDAAFLKRO-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CNC[C@H]2O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CNCC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)
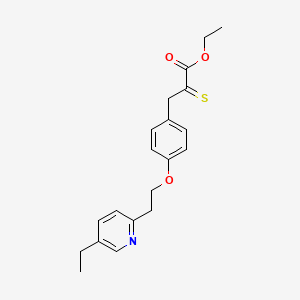
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361493.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361500.png)
![5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine](/img/structure/B13361503.png)

![6-(5-Amino-2-methylphenyl)-N-(4-methoxybenzyl)-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13361511.png)
![N-(6-chloropyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13361517.png)
![1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361523.png)
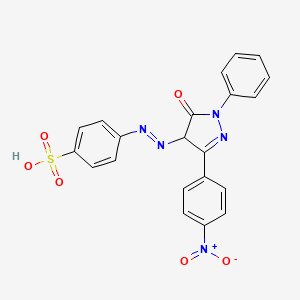
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
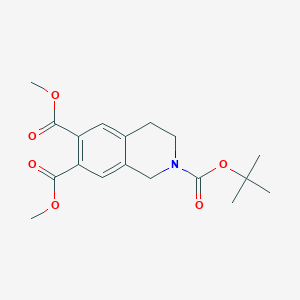
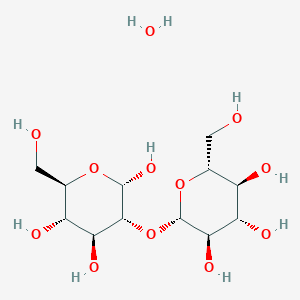
![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
